molecular formula C8H7N5O2 B2720155 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine CAS No. 924858-76-4

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine

Cat. No.: B2720155
CAS No.: 924858-76-4
M. Wt: 205.177
InChI Key: SUOITAFESDPBJF-UHFFFAOYSA-N
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Description

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is a compound that features a tetrazole ring attached to a benzodioxole moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, while the benzodioxole moiety consists of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out in water, making it environmentally friendly. Another method involves the use of triethyl orthoformate and sodium azide .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis could be explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzodioxole moiety.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit the activity of certain enzymes or modulate receptor activity, leading to various biological effects . The benzodioxole moiety may also contribute to the compound’s activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is unique due to the combination of the tetrazole ring and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both the tetrazole and benzodioxole groups allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler compounds with only one of these functional groups.

Properties

IUPAC Name

6-(tetrazol-1-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-1-7-8(15-4-14-7)2-6(5)13-3-10-11-12-13/h1-3H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOITAFESDPBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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